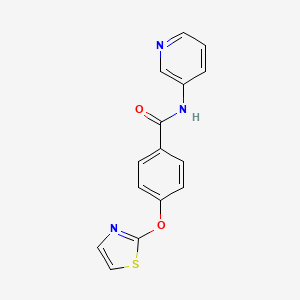

N-(pyridin-3-yl)-4-(thiazol-2-yloxy)benzamide

Beschreibung

N-(pyridin-3-yl)-4-(thiazol-2-yloxy)benzamide is a benzamide derivative featuring a pyridine ring at position 3 and a thiazole-2-yloxy substituent at the para position of the benzamide core. Its synthesis typically involves coupling reactions between activated carboxylic acids (e.g., benzamide precursors) and aminothiazole derivatives using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM) . The structural complexity of this molecule necessitates rigorous characterization via NMR, HRMS, and chromatographic purification to confirm purity and regiochemistry.

Eigenschaften

IUPAC Name |

N-pyridin-3-yl-4-(1,3-thiazol-2-yloxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2S/c19-14(18-12-2-1-7-16-10-12)11-3-5-13(6-4-11)20-15-17-8-9-21-15/h1-10H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZGYISVCUUBLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-yl)-4-(thiazol-2-yloxy)benzamide typically involves the reaction of 3-aminopyridine with 4-(thiazol-2-yloxy)benzoic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of N-(pyridin-3-yl)-4-(thiazol-2-yloxy)benzamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(pyridin-3-yl)-4-(thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophilic substitution with reagents like sodium methoxide or electrophilic substitution with reagents like bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(pyridin-3-yl)-4-(thiazol-2-yloxy)benzoic acid, while reduction may produce N-(pyridin-3-yl)-4-(thiazol-2-yloxy)benzylamine.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Drug Development

N-(pyridin-3-yl)-4-(thiazol-2-yloxy)benzamide has been investigated for its potential as a therapeutic agent. The compound's structure, featuring a thiazole moiety and a pyridine ring, suggests that it may interact with biological targets effectively. Studies have shown that derivatives of thiazole and pyridine are promising scaffolds for developing enzyme inhibitors, which could lead to new treatments for diseases such as cancer and diabetes.

1.2 Enzyme Inhibition

Research has indicated that compounds similar to N-(pyridin-3-yl)-4-(thiazol-2-yloxy)benzamide can act as inhibitors of various enzymes. For instance, studies have focused on the compound's ability to inhibit glucokinase, an enzyme crucial in glucose metabolism, which is a target for diabetes management . The specific interactions at the molecular level are still under investigation, but preliminary data suggest significant inhibitory activity against certain enzymes linked to metabolic disorders.

Antimicrobial Activity

2.1 Antibacterial Properties

The compound has also been evaluated for its antibacterial properties. Research indicates that thiazole derivatives exhibit notable activity against both Gram-positive and Gram-negative bacteria. A study highlighted the synergistic effects when combining N-(thiazol-2-yl) derivatives with cell-penetrating peptides, enhancing their antibacterial efficacy . This approach may pave the way for developing new hybrid antimicrobial agents that can overcome bacterial resistance.

2.2 Mechanisms of Action

The mechanisms underlying the antibacterial activity of N-(pyridin-3-yl)-4-(thiazol-2-yloxy)benzamide involve disruption of cellular processes in bacteria, potentially leading to cell death. The compound's structural features allow it to penetrate bacterial membranes effectively, making it a candidate for further exploration in antibiotic development.

Structural Comparisons and Derivative Studies

To understand the potential of N-(pyridin-3-yl)-4-(thiazol-2-yloxy)benzamide better, it is useful to compare it with other structurally related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-(thiazol-2-yloxy)-N-{(pyridin-2-yl)methyl}benzamide | Similar thiazole moiety | Different pyridine substitution may alter activity |

| 5-(thiazol-2-yloxy)-N-{(furan-2-yl)methyl}benzamide | Furan instead of thiophene | Potentially different electronic properties |

| N-(1-(thiophen-2-yloyl)methyl)benzamide | Variations in thiophene substitution | May exhibit distinct biological activities |

These comparisons highlight how variations in substituents can influence biological activity and therapeutic potential.

Wirkmechanismus

The mechanism of action of N-(pyridin-3-yl)-4-(thiazol-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares N-(pyridin-3-yl)-4-(thiazol-2-yloxy)benzamide with six related compounds, focusing on structural variations, synthetic methodologies, and physicochemical properties.

Pyridine Positional Isomers

- N-(4-(pyridin-4-yl)thiazol-2-yl)-4-methylbenzamide (Compound 3, ): Structural difference: The pyridine ring is at position 4 instead of 3. Synthesis: Achieved in 83% yield using EDCI/HOBt-mediated coupling of p-toluic acid with a 4-(pyridin-4-yl)thiazol-2-amine precursor.

- N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (Compound 7d, ): Structural difference: Pyridine at position 2. Synthesis: Similar coupling strategy but with benzoic acid and 2-amino-4-(2-pyridyl)thiazole. Impact: The 2-pyridyl group may sterically hinder interactions compared to the 3-pyridyl variant .

Substituent Variations on the Thiazole Ring

Compounds from include derivatives with morpholinomethyl, methylpiperazinyl, and dimethylaminomethyl groups on the thiazole ring:

- Examples: 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h)

- Key Observations :

Benzamide Core Modifications

- N-{[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl}-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide () :

Complex Heterocyclic Systems

- N-(3-Benzo[d]thiazol-2-yl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide (): Structural difference: Fused benzothiazole and tetrahydrothienopyridine systems. Impact: Increased rigidity and lipophilicity may enhance target selectivity but complicate synthetic scalability .

Comparative Data Table

Key Findings and Implications

Positional Isomerism : Pyridine at position 3 (target compound) vs. 2 or 4 (analogs) significantly alters electronic and steric profiles, impacting receptor binding .

Substituent Effects : Polar groups (e.g., morpholine) improve solubility but may reduce bioavailability, whereas lipophilic groups (e.g., trifluoromethyl) enhance metabolic stability .

Synthetic Efficiency : EDCI/HOBt-mediated coupling consistently delivers high yields (70–85%) across analogs, suggesting robustness for benzamide-thiazole conjugates .

Biologische Aktivität

N-(pyridin-3-yl)-4-(thiazol-2-yloxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, synthesis, mechanism of action, and comparative analysis with similar compounds.

The synthesis of N-(pyridin-3-yl)-4-(thiazol-2-yloxy)benzamide typically involves the reaction between 3-aminopyridine and 4-(thiazol-2-yloxy)benzoic acid or its derivatives. The reaction is facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), often conducted in solvents like dichloromethane or dimethylformamide under mild conditions.

Biological Activity

Antimicrobial Properties

Research indicates that N-(pyridin-3-yl)-4-(thiazol-2-yloxy)benzamide exhibits notable antimicrobial activity against various pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines such as PC3 (prostate cancer), HT29 (colorectal cancer), and SKNMC (neuroblastoma). The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G1 phase .

The precise mechanism of action for N-(pyridin-3-yl)-4-(thiazol-2-yloxy)benzamide involves interactions with specific molecular targets. It is believed to inhibit certain enzymes or receptors critical for cancer cell survival and proliferation. For instance, it may affect pathways involving lipoxygenases, which are implicated in tumor progression .

Comparative Analysis with Similar Compounds

To better understand the uniqueness and efficacy of N-(pyridin-3-yl)-4-(thiazol-2-yloxy)benzamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(pyridin-2-yl)-4-(thiazol-2-yloxy)benzamide | Different pyridine substitution | Moderate antimicrobial activity |

| N-(pyridin-4-yl)-4-(thiazol-2-yloxy)benzamide | Different pyridine substitution | Lower anticancer activity |

| N-(quinolin-3-yl)-4-(thiazol-2-yloxy)benzamide | Quinoline instead of pyridine | Potentially higher toxicity |

N-(pyridin-3-yl)-4-(thiazol-2-yloxy)benzamide stands out due to its specific substitution pattern on the pyridine ring, which enhances its reactivity and biological activity compared to its analogs.

Case Studies

- Anticancer Efficacy : A study evaluating various benzamide derivatives found that N-(pyridin-3-yl)-4-(thiazol-2-yloxy)benzamide induced apoptosis in cancer cell lines more effectively than doxorubicin, a standard chemotherapeutic agent. The compound resulted in a significant increase in early-stage apoptosis markers compared to controls .

- Antimicrobial Testing : In another study, this compound was tested against a panel of bacterial strains, demonstrating potent inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antibacterial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.